BIBF 1202 VEGFR2 Kinase Inhibition Potency Relative to Parent Drug Nintedanib
BIBF 1202 retains pharmacological activity at the VEGFR2 kinase domain, though with reduced potency compared to the parent compound nintedanib (BIBF 1120). This difference in intrinsic activity is critical for interpreting metabolite contribution to overall pharmacodynamic effect in vivo [1]. In vivo cellular activity data indicate that BIBF 1202 exhibits at least 9- to 10-fold lower potency than nintedanib [2].
| Evidence Dimension | VEGFR2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 62 nM |
| Comparator Or Baseline | Nintedanib (BIBF 1120): 13 nM for VEGFR2; also inhibits VEGFR1 (34 nM), VEGFR3 (13 nM), FGFR1/2/3 (69/37/108 nM), PDGFRα/β (59/65 nM) [3] |
| Quantified Difference | BIBF 1202 is approximately 4.8-fold less potent against VEGFR2 in biochemical assays; in vivo cellular activity is ≥9–10-fold lower than nintedanib |
| Conditions | Biochemical kinase inhibition assay using recombinant VEGFR2; cellular activity assessed in relevant cell-based systems |
Why This Matters
This quantitative difference defines BIBF 1202 as a partially active metabolite, making it essential as a reference standard for TDM assays and for distinguishing parent drug effects from metabolite contributions in pharmacodynamic studies.
- [1] Hilberg F, Roth GJ, Krssak M, et al. BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy. Cancer Res. 2008;68(12):4774-4782. View Source
- [2] Schmid U, et al. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis. Cancer Chemother Pharmacol. 2018;81(1):89-101 (citing Boehringer Ingelheim unpublished data). View Source
- [3] Nintedanib (BIBF 1120) technical datasheet: triple angiokinase inhibitor with IC50 values for VEGFR1/2/3, FGFR1/2/3, and PDGFRα/β. View Source
